molecular formula C12H13Cl2NO B1313527 1-(3,4-Dichlorobenzyl)piperidin-4-one CAS No. 220772-52-1

1-(3,4-Dichlorobenzyl)piperidin-4-one

Cat. No. B1313527
Key on ui cas rn: 220772-52-1
M. Wt: 258.14 g/mol
InChI Key: LOOMBOWXPYTHIA-UHFFFAOYSA-N
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Patent
US06903085B1

Procedure details

A solution of 3,4-dichlorobenzyl chloride (2.8 ml), 4-ketopiperidine hydrochloride monohydrate and triethylamine (8 ml) in dimethylformamide (30 ml) was stirred at room temperature for 20 h. The mixture was partitioned between water and ethyl acetate, the organic layer dried and evaporated under reduced pressure. Purification was by chromatography eluting with 40-50% ethyl acetate/isohexane. Yield 2.1 g.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.O.Cl.[O:13]=[C:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(N(CC)CC)C>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][N:17]1[CH2:18][CH2:19][C:14](=[O:13])[CH2:15][CH2:16]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl.O=C1CCNCC1
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 40-50% ethyl acetate/isohexane

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(CN2CCC(CC2)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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